2,6-dichloro-3-fluoroisonicotinic acid
Overview
Description
2,6-dichloro-3-fluoroisonicotinic acid is a halogenated heterocyclic compound It is characterized by the presence of chlorine and fluorine atoms on a pyridine ring, which significantly influences its chemical properties and reactivity
Mechanism of Action
Target of Action
It is known that the compound is a key intermediate in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the specific drug it contributes to.
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its role in the synthesis of various pharmaceuticals , it is likely that the compound affects multiple pathways depending on the specific drug it contributes to.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its absorption and distribution
Result of Action
Given its role in the synthesis of various pharmaceuticals , it is likely that the compound has diverse effects depending on the specific drug it contributes to.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid. For instance, the compound should be stored in a cool, dry place in a tightly closed container, with adequate ventilation . Dust formation should be avoided . These precautions suggest that exposure to moisture, heat, and dust can negatively impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3-fluoropyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of self-assembled monolayers (SAMs) and other complex organic molecules . This compound interacts with various enzymes and proteins, often serving as an inhibitor or modulator. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.
Cellular Effects
The effects of 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Additionally, it has been reported to affect the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and function, highlighting the importance of monitoring its stability during experiments .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved stress responses . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .
Metabolic Pathways
2,6-Dichloro-3-fluoropyridine-4-carboxylic acid is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, influencing the detoxification and elimination of various metabolites . This compound can also affect metabolic flux by altering the levels of key intermediates and cofactors, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux. The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-fluoroisonicotinic acid typically involves halogenation and fluorination reactions. One common method includes the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the use of 3-bromo-2-nitropyridine with Bu4N+F- in DMF at room temperature .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable halogenation and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-3-fluoroisonicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, strong acids, and bases. Conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, expanding the compound’s utility in synthesis.
Scientific Research Applications
2,6-dichloro-3-fluoroisonicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-dichloro-3-fluoroisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
2,6-dichloro-3-fluoropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFKRKJBMFOOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149468-00-8 | |
Record name | 2,6-dichloro-3-fluoropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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